Home > Products > Screening Compounds P1313 > Icapamespib dihydrochloride
Icapamespib dihydrochloride - 2267287-26-1

Icapamespib dihydrochloride

Catalog Number: EVT-15325399
CAS Number: 2267287-26-1
Molecular Formula: C19H25Cl2IN6O2S
Molecular Weight: 599.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Icapamespib dihydrochloride is a small molecule compound that serves as a purine analogue, primarily designed to inhibit the activity of epichaperomes. These complexes, which consist of chaperones and co-chaperones, play a significant role in stabilizing misfolded proteins and are implicated in the pathology of neurodegenerative diseases such as Alzheimer’s Disease and amyotrophic lateral sclerosis. The compound has shown potential in inducing the degradation of disease-associated proteins, thus restoring normal cellular functions .

Source and Classification

Icapamespib dihydrochloride is classified as an investigational drug and does not yet have a formal classification under established drug categories. Its chemical identifiers include the CAS number 2267287-26-1 and the UNII code Y0CQ2DGP7R. The IUPAC name for this compound is 9-{2-[(2,2-dimethylpropyl)amino]ethyl}-8-[(6-iodo-2H-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-6-amine dihydrochloride .

Synthesis Analysis

Methods and Technical Details

The synthesis of icapamespib dihydrochloride involves multiple steps, beginning with the construction of the purine scaffold. The key intermediate in this synthesis is 9-{2-[(2,2-dimethylpropyl)amino]ethyl}-8-[(6-iodo-2H-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-6-amine. This intermediate is subsequently reacted with hydrochloric acid to yield the dihydrochloride salt.

Industrial Production Methods:
For large-scale synthesis, optimized reaction conditions are employed to ensure high yield and purity. This process typically includes purification techniques such as recrystallization and chromatography to isolate the final product effectively.

Molecular Structure Analysis

Structure and Data

Icapamespib dihydrochloride has a molecular formula of C19H25Cl2IN6O2S and an average molecular weight of 599.3 g/mol. The compound's structure features a purine core with various substituents that enhance its interaction with biological targets.

Molecular Structure:

  • Chemical Formula: C19H25Cl2IN6O2S
  • Molecular Weight: 599.3 g/mol
  • InChI Key: XOTDTJJJOBBSFU-UHFFFAOYSA-N
  • SMILES Representation: CC(C)(C)CNCCN1C(SC2=CC3=C(OCO3)C=C2I)=NC2=C(N)N=CN=C12 .
Chemical Reactions Analysis

Reactions and Technical Details

Icapamespib dihydrochloride can undergo various chemical reactions:

Types of Reactions:

  1. Oxidation: Can be oxidized to form derivatives using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions can modify functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: Substitution reactions can occur at the purine and benzodioxole moieties using halogens or nucleophiles under controlled conditions.

Common Reagents and Conditions:
The major products from these reactions include various derivatives of the purine scaffold, which may exhibit distinct biological activities.

Mechanism of Action

Icapamespib dihydrochloride acts by selectively inhibiting epichaperomes, which are complexes formed under chronic cellular stress that stabilize misfolded proteins. By targeting the Hsp90 adenosine triphosphate binding site within these complexes, icapamespib promotes the degradation of misfolded proteins and restores normal cellular functions. This mechanism is particularly relevant in treating neurodegenerative diseases where protein misfolding is prevalent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of icapamespib dihydrochloride include:

  • Appearance: Typically presented as a white to light gray powder.
  • Solubility: The compound exhibits low solubility in water but is designed to be permeable across the blood-brain barrier.

Chemical Properties:
The compound's stability, reactivity, and interactions with biological systems are crucial for its therapeutic applications, particularly in neurodegenerative contexts .

Applications

Icapamespib dihydrochloride has significant potential in scientific research and therapeutic applications:

  1. Neurodegenerative Diseases Treatment: It shows promise in treating conditions like Alzheimer’s Disease and amyotrophic lateral sclerosis by targeting epichaperomes.
  2. Research Tool: As an epichaperome inhibitor, it serves as a valuable tool for studying protein misfolding diseases and their underlying mechanisms.
Introduction to Icapamespib Dihydrochloride in Neurodegenerative Disease Research

Epichaperome-Mediated Proteostasis Dysregulation as a Therapeutic Target

Proteostasis networks (PNs) maintain cellular protein health through integrated systems of synthesis, folding, trafficking, and degradation. Molecular chaperones like HSP90 and HSP70 transiently interact with client proteins under physiological conditions to prevent misfolding and aggregation. In neurodegenerative states, chronic cellular stress triggers the formation of stable epichaperomes—pathological, hyperstable scaffolding complexes composed of tightly bound chaperones, co-chaperones, and regulatory proteins. Unlike transient chaperone interactions, epichaperomes create aberrant protein-interaction landscapes that propagate proteotoxicity by:

  • Stabilizing misfolded proteins like amyloid-beta (Aβ) and hyperphosphorylated tau
  • Impeding proteasomal and lysosomal clearance pathways
  • Rewiring cellular signaling networks to favor disease-associated pathways [3] [5] [10]

Table 1: Functional Contrast Between Physiological Chaperones and Pathological Epichaperomes

PropertyPhysiological ChaperonesPathological Epichaperomes
StructureTransient, dynamic complexesStable, hyperstable assemblies
HSP90 ConformationATP-dependent folding activityRigid, open conformation with exposed ATP-binding sites
Cellular RoleProtein folding & quality controlStabilize misfolded proteins & inhibit degradation
LifespanShort-lived interactionsLong-lived scaffolds
Therapeutic TargetNon-specific inhibition toxicSelective inhibition feasible

Epichaperomes act as pathological scaffolds that lock disease-associated proteins (e.g., tau in AD, TDP-43 in ALS) in aggregation-prone states. Phosphorylation of HSP90 at residues Ser226 and Ser255 within intrinsically disordered regions enhances its incorporation into epichaperomes by promoting interactions with co-chaperones like HOP and AHA1. This creates a microenvironment favoring aberrant protein interactions observed in AD and ALS brains [5] [10]. Quantitative proteomics reveals that neurodegenerative brains exhibit repression of ATP-dependent chaperones (HSP90s, HSP70s) and induction of ATP-independent chaperones (small HSPs), contrasting sharply with cancer-associated chaperome profiles. This imbalance directly correlates with proteotoxic aggregation and synaptic dysfunction [10].

Rationale for Selective Epichaperome Inhibition in Alzheimer’s Disease and ALS Pathobiology

Alzheimer’s Disease: Epichaperomes nucleate around HSP90-HSP70 complexes in AD neurons, facilitating tau hyperphosphorylation and amyloid-beta oligomerization. These complexes:

  • Stabilize pathological tau conformations by recruiting kinases like GSK-3β and CDK5
  • Promote Aβ42 oligomerization by providing aggregation platforms
  • Disrupt synaptic proteomes through aberrant scaffolding of PSD-95 and other synaptic proteins [1] [6] [10]

Amyotrophic Lateral Sclerosis: In ALS models, epichaperomes:

  • Stabilize misfolded SOD1 and TDP-43 aggregates
  • Impair mitochondrial proteostasis in motor neurons
  • Dysregulate stress granule dynamics, accelerating cytoplasmic aggregation [1] [9]

Table 2: Icapamespib’s Selective Action Against Disease-Associated Proteins

DiseasePathogenic ProteinIcapamespib’s EffectObserved Outcome
Alzheimer’sHyperphosphorylated tauPromotes degradation via proteasome/lysosomeReduced neurofibrillary tangle burden
Alzheimer’sAmyloid-beta oligomersDisrupts scaffolding in neuronal dendritesDecreased synaptic toxicity
ALSMisfolded SOD1Induces disassembly of aggregatesImproved motor neuron survival
ALSTDP-43 aggregatesRestores nucleocytoplasmic transportReduced cytoplasmic mislocalization

Icapamespib’s blood-brain barrier permeability enables CNS targeting, distinguishing it from earlier HSP90 inhibitors. Its mechanism involves non-covalent binding to HSP90’s ATP-binding site exclusively within epichaperomes. This selectivity arises from epichaperome-specific conformational changes in HSP90 that create high-affinity binding pockets. Upon binding, icapamespib triggers:

  • Epichaperome disassembly via slow dissociation kinetics (EC₅₀ = 5 nM in epichaperome-positive cells)
  • Release and degradation of pathologic client proteins
  • Restoration of normal protein interaction networks and synaptic proteostasis [1] [4] [5]

In cellular models, pretreatment with icapamespib reduces Aβ oligomer accumulation in dendrites by >60%, demonstrating prophylactic potential against proteotoxicity. Its effects persist even after compound removal, suggesting lasting proteome renormalization [9].

Historical Development of Purine-Based Epichaperome-Targeted Therapeutics

The evolution of epichaperome inhibitors began with the purine scaffold-derived compound PU-H71, identified through affinity-capture screening for HSP90 binders. While effective in cancer models, its pharmacokinetic limitations in the CNS spurred structural refinement:

Key Developmental Milestones:

  • PU-H71 (Baseline Compound): Demonstrated epichaperome disruption in breast cancer but exhibited suboptimal brain penetration (brain:plasma ratio = 0.2)
  • First-Generation Optimization: Introduction of polar moieties enhanced solubility but reduced membrane permeability
  • Icapamespib Breakthrough: Strategic iodination and heterocyclic modifications balanced lipid solubility and molecular weight, achieving:
  • Brain:plasma ratio > 0.8
  • High epichaperome binding specificity (50-fold selective over normal HSP90)
  • Oral bioavailability in multiple formulations [1] [4]

Table 3: Evolution of Purine-Based Epichaperome Inhibitors

CompoundStructural FeaturesEpichaperome EC₅₀BBB PenetranceTherapeutic Application
PU-H71Unsubstituted purine, methoxybenzyl group11 nMLow (0.2:1 ratio)Metastatic breast cancer
PU-AD (early)Dichloro-phenyl ring8 nMModerate (0.5:1)Preclinical neurodegeneration
IcapamespibIodo-thiophene, tertiary-butyl piperazine5 nMHigh (0.8:1)AD, ALS, glioblastoma

Phase 1 pharmacokinetic data (NCT03935568) confirmed icapamespib’s dose-proportional exposure in humans:

  • Time to peak plasma concentration: 1–2 hours post-administration
  • Exposure in elderly subjects: 50% higher than non-elderly at 30 mg dose
  • Cerebrospinal fluid penetration: Confirmed in multiple ascending dose cohorts [1] [2]

The compound’s oral bioavailability was validated in a crossover study comparing solution and tablet formulations. Unlike conventional HSP90 inhibitors that globally disrupt protein folding, icapamespib’s selectivity for disease-associated epichaperomes minimizes off-target effects, enabling safe chronic dosing in neurodegeneration models [1] [4].

Properties

CAS Number

2267287-26-1

Product Name

Icapamespib dihydrochloride

IUPAC Name

9-[2-(2,2-dimethylpropylamino)ethyl]-8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]purin-6-amine;dihydrochloride

Molecular Formula

C19H25Cl2IN6O2S

Molecular Weight

599.3 g/mol

InChI

InChI=1S/C19H23IN6O2S.2ClH/c1-19(2,3)8-22-4-5-26-17-15(16(21)23-9-24-17)25-18(26)29-14-7-13-12(6-11(14)20)27-10-28-13;;/h6-7,9,22H,4-5,8,10H2,1-3H3,(H2,21,23,24);2*1H

InChI Key

XOTDTJJJOBBSFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.